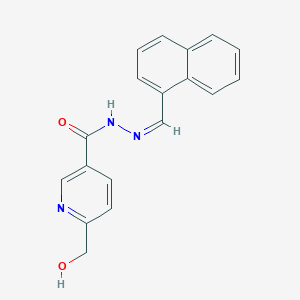
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide, also known as HNN-21, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of nicotinohydrazide derivatives and has been studied for its anticancer properties. In
Mécanisme D'action
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide exerts its anticancer effects by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to a decrease in DNA synthesis and ultimately, the death of cancer cells. 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide in lab experiments is its low toxicity in normal cells, which allows for higher doses to be used without causing harm. However, 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
Further research is needed to fully understand the potential therapeutic uses of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide. One direction for future research is to investigate the effectiveness of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide in combination with other anticancer drugs. Additionally, more studies are needed to determine the optimal dosage and administration of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide for cancer therapy. Furthermore, the potential use of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide in other diseases, such as inflammation and angiogenesis-related disorders, should be explored.
Méthodes De Synthèse
The synthesis of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide involves the reaction of 1-naphthaldehyde with nicotinic acid hydrazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with formaldehyde to obtain 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide. This synthesis method has been reported in a research article by Wang et al. (2013).
Applications De Recherche Scientifique
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has been studied for its potential anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has been studied for its potential use in combination with other anticancer drugs to enhance their effectiveness.
Propriétés
IUPAC Name |
6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-12-16-9-8-15(10-19-16)18(23)21-20-11-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,22H,12H2,(H,21,23)/b20-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUCWVZQXQSKR-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CN=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)C3=CN=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B5911308.png)
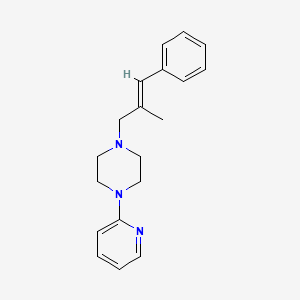
![4-bromo-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B5911314.png)
![2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911320.png)
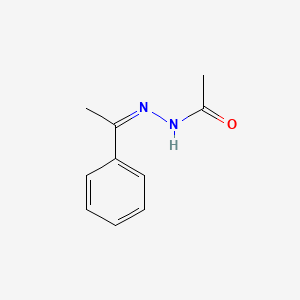
![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)
![1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)
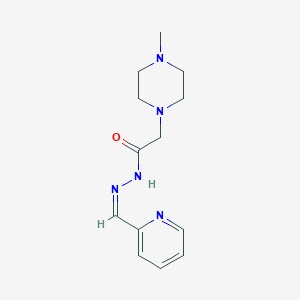
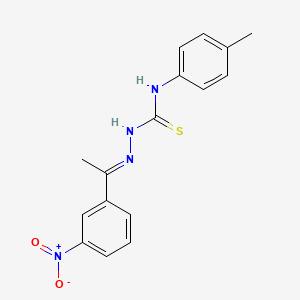

![1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
![2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911366.png)
![2-(2,6-dimethyl-4-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911369.png)
![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)